5-Bromo-N-cyclohexylnicotinamide

Description

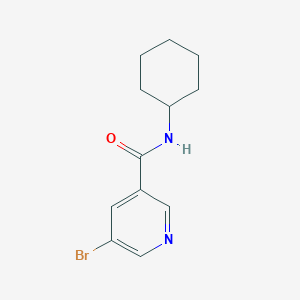

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclohexylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXZGDIGMTXOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406563 | |

| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-85-8 | |

| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-cyclohexylnicotinamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-N-cyclohexylnicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to present a detailed profile. We will delve into its molecular structure, outline a robust synthetic methodology based on well-established amide coupling reactions, predict its physicochemical properties, and discuss its potential reactivity and spectroscopic characteristics. Furthermore, we will explore the promising, albeit currently hypothetical, applications of this compound in drug development, grounded in the known biological significance of the nicotinamide scaffold. This document aims to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this compound and its analogues.

Introduction: The Significance of the Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in a vast array of cellular metabolic processes, including cellular respiration, DNA repair, and cell signaling. The inherent biological importance of the nicotinamide core has rendered it a privileged scaffold in medicinal chemistry.

The strategic functionalization of the nicotinamide ring has led to the development of a diverse range of therapeutic agents. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The bromine atom at the 5-position of the pyridine ring in this compound offers a versatile handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a broad library of derivatives for structure-activity relationship (SAR) studies. The N-cyclohexyl group significantly increases the lipophilicity of the molecule compared to nicotinamide, which can enhance its ability to cross cellular membranes.

This guide will provide a detailed examination of the chemical properties of this compound, offering valuable insights for its synthesis, characterization, and potential exploration as a novel therapeutic agent.

Molecular and Physicochemical Properties

Molecular Identity

| Property | Value | Source |

| IUPAC Name | 5-bromo-N-cyclohexylpyridine-3-carboxamide | N/A |

| CAS Number | 342013-85-8 | [1] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |

| Molecular Weight | 283.16 g/mol | [1] |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | [1] |

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Significance in Drug Discovery |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates the lipophilicity of the molecule. A value in this range suggests good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Predicts the molecule's ability to cross cell membranes. A TPSA in this range is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Synthesis and Reactivity

Proposed Synthetic Pathway: Amide Coupling

The synthesis of this compound can be readily achieved through a standard amide coupling reaction between 5-bromonicotinic acid and cyclohexylamine. A common and efficient method involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution by the amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of N-substituted benzamides and related compounds.[2]

Step 1: Formation of 5-Bromonicotinoyl Chloride

-

To a solution of 5-bromonicotinic acid (1.0 eq) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Cyclohexylamine

-

Dissolve the crude 5-bromonicotinoyl chloride in dry DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in dry DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the pyridine ring, the amide linkage, and the bromine substituent.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

-

Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield 5-bromonicotinic acid and cyclohexylamine.

-

Bromine Substituent: The bromine atom at the 5-position is a key functional group for further derivatization. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets).

-

Cyclohexyl Protons: A complex multiplet of signals in the aliphatic region (typically δ 1.0-4.0 ppm). The proton attached to the nitrogen (N-H) will likely appear as a broad singlet or a doublet, depending on the solvent and concentration.

-

Amide Proton (N-H): A broad singlet in the region of δ 6.0-8.0 ppm, the chemical shift of which can be highly dependent on solvent and temperature.

¹³C NMR Spectroscopy

-

Pyridine Ring Carbons: Six signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.

-

Carbonyl Carbon: A characteristic signal in the downfield region (typically δ 160-170 ppm).

-

Cyclohexyl Carbons: Several signals in the aliphatic region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A moderate absorption band around 1550-1640 cm⁻¹.

-

C=C and C=N Stretch (Pyridine Ring): Several bands in the region of 1400-1600 cm⁻¹.

-

C-Br Stretch: A weak to moderate absorption in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring.

Potential Applications in Drug Discovery

While the specific biological activity of this compound has not been reported, its structural features suggest several promising avenues for investigation in drug discovery. The nicotinamide scaffold is present in numerous approved drugs and clinical candidates targeting a wide range of diseases.

Caption: Potential therapeutic avenues for this compound.

Enzyme Inhibition

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The nicotinamide moiety is a well-established pharmacophore for PARP inhibitors, which are used in cancer therapy. The N-cyclohexyl group could potentially enhance binding to the hydrophobic regions of the PARP active site.

-

Sirtuin Modulation: Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in aging and metabolic diseases. Nicotinamide itself is a known sirtuin inhibitor, and substituted derivatives could offer improved potency and selectivity.

-

Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors. The overall structure of this compound could serve as a starting point for the design of novel kinase inhibitors for oncology and inflammatory diseases.

Receptor Modulation

The N-cyclohexylnicotinamide scaffold could be explored for its ability to modulate the activity of various G-protein coupled receptors (GPCRs) and ion channels, where the lipophilic cyclohexyl group might play a crucial role in receptor binding.

Safety and Toxicology

The safety and toxicological profile of this compound has not been established. However, general considerations for substituted nicotinamides can be drawn from the literature. High doses of nicotinamide can lead to hepatotoxicity.[3][4] The introduction of a bromine atom and a cyclohexyl group will significantly alter the metabolic profile of the molecule, and therefore, its toxicity should be carefully evaluated. In vivo and in vitro toxicology studies, including cytotoxicity assays, genotoxicity assays, and animal toxicity studies, would be necessary to determine the safety profile of this compound.

Conclusion

This compound is a readily accessible derivative of nicotinamide with significant potential for further exploration in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic characteristics. The true therapeutic potential of this compound remains to be unlocked through rigorous biological evaluation. The versatile chemistry afforded by the bromine substituent, coupled with the inherent biological relevance of the nicotinamide scaffold, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers in their endeavors to explore the chemical and biological landscape of this promising molecule.

References

An In-depth Technical Guide to 5-Bromo-N-cyclohexylnicotinamide: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 5-Bromo-N-cyclohexylnicotinamide, a halogenated derivative of nicotinamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural features, outlines a detailed synthetic protocol, and discusses its characterization. The content is grounded in established chemical principles and supported by scientific literature to ensure accuracy and reliability.

Introduction to this compound

This compound is a synthetic organic compound featuring a pyridine ring, a carboxamide functional group, a bromine substituent, and a cyclohexyl moiety. Its chemical structure combines the core of nicotinamide (a form of vitamin B3) with a bulky, lipophilic cyclohexyl group and a bromine atom, which can significantly influence its physicochemical properties and biological activity. The presence of the bromine atom at the 5-position of the pyridine ring offers a potential site for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in medicinal chemistry.[1]

Chemical Structure and Properties:

-

IUPAC Name: 5-bromo-N-cyclohexylpyridine-3-carboxamide

-

CAS Number: 342013-85-8[2]

-

Molecular Formula: C₁₂H₁₅BrN₂O[2]

-

Molecular Weight: 283.16 g/mol [2]

The structure of this compound is presented in the diagram below.

Figure 1: Key properties of this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through an amide coupling reaction between 5-bromonicotinic acid and cyclohexylamine. This reaction typically involves the activation of the carboxylic acid group of 5-bromonicotinic acid to facilitate the nucleophilic attack by the amine.

Synthetic Strategy and Mechanistic Insights

The most common and efficient method for forming the amide bond in this synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromonicotinoyl chloride is then reacted with cyclohexylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

The general workflow for the synthesis is depicted below.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for amide synthesis from carboxylic acids and amines.

Materials:

-

5-Bromonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Cyclohexylamine

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the solution of cyclohexylamine and triethylamine dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Characterization

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the cyclohexyl group protons. Based on the structure of a similar compound, 5,6-dichloro-N-cyclohexyl nicotinamide, the following peaks can be anticipated.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | ~8.7 | d |

| Pyridine H-4 | ~8.2 | t |

| Pyridine H-6 | ~8.9 | d |

| N-H | ~6.5 | br s |

| Cyclohexyl CH-N | ~3.9 | m |

| Cyclohexyl CH₂ | 1.1 - 2.0 | m |

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the cyclohexyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Pyridine C-5 (C-Br) | ~120 |

| Pyridine C-3 | ~135 |

| Pyridine C-2, C-4, C-6 | 148 - 155 |

| Cyclohexyl C-N | ~50 |

| Cyclohexyl CH₂ | 25 - 33 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amide) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1630 - 1680 |

| C=C, C=N stretch (aromatic) | 1400 - 1600 |

| C-N stretch | 1200 - 1400 |

3.4. Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected.

-

Expected [M+H]⁺: m/z ≈ 284.0 and 286.0

Potential Applications and Significance

While specific studies on the biological activity of this compound are limited, its structural relationship to nicotinamide suggests potential applications in various therapeutic areas. Nicotinamide and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The introduction of a bromine atom and a cyclohexyl group can modulate the lipophilicity and metabolic stability of the parent nicotinamide molecule, potentially enhancing its pharmacological properties. The bromine atom also serves as a synthetic handle for the creation of more complex molecules through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the generation of diverse chemical libraries for drug discovery.[1]

Conclusion

This compound is a versatile synthetic compound with potential applications in medicinal chemistry and drug development. Its synthesis is readily achievable through standard amide coupling methodologies. This guide provides a foundational understanding of its structure, a detailed protocol for its synthesis, and an outline of its expected spectroscopic characteristics. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-N-cyclohexylnicotinamide: A NAMPT-Centric Hypothesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 5-Bromo-N-cyclohexylnicotinamide. Based on its structural analogy to known nicotinamide derivatives, we propose that its primary molecular target is Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD⁺ salvage pathway. This document provides a comprehensive scientific framework for this hypothesis, detailing the central role of NAD⁺ metabolism in cellular function, particularly in oncology. Furthermore, we present a series of detailed, state-of-the-art experimental protocols to rigorously test this hypothesis, enabling researchers to elucidate the compound's precise biological activity. This guide is intended to serve as a foundational resource for the scientific community to accelerate the investigation and potential development of this compound as a therapeutic agent.

Introduction: The Central Role of NAD⁺ in Cellular Homeostasis and Disease

Nicotinamide Adenine Dinucleotide (NAD⁺) is a cornerstone of cellular metabolism and signaling. It exists in both oxidized (NAD⁺) and reduced (NADH) forms, playing an indispensable role as a cofactor in redox reactions essential for energy production through glycolysis and mitochondrial respiration.[1][2] Beyond its bioenergetic functions, NAD⁺ serves as a critical substrate for a class of enzymes that regulate a multitude of cellular processes, including DNA repair, gene expression, and stress responses.[3] These NAD⁺-consuming enzymes include sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[4]

The cellular pool of NAD⁺ is maintained through a delicate balance of biosynthesis and consumption. In mammals, the salvage pathway, which recycles nicotinamide (NAM) back into NAD⁺, is the predominant route for NAD⁺ synthesis.[5][6] The rate-limiting step in this vital pathway is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[7]

Given the heightened metabolic and proliferative demands of cancer cells, they are often exquisitely dependent on the NAD⁺ salvage pathway to maintain their energy supply and support rapid growth and DNA repair.[8][9] This dependency renders NAMPT a highly attractive therapeutic target in oncology.[10] Inhibition of NAMPT can lead to a catastrophic depletion of NAD⁺ in cancer cells, triggering metabolic collapse and cell death.[8][11]

The Proposed Mechanism of Action of this compound

We hypothesize that this compound functions as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This hypothesis is predicated on the compound's core nicotinamide structure, a common feature among a large class of known NAMPT inhibitors.[12][13] The proposed mechanism unfolds through the following sequence of molecular events:

-

Direct Binding to NAMPT: this compound is predicted to bind to the active site of NAMPT, likely competing with the natural substrate, nicotinamide. The 5-bromo and N-cyclohexyl substitutions are anticipated to influence the binding affinity and selectivity of the compound.

-

Inhibition of NAMPT Enzymatic Activity: Upon binding, the compound is expected to inhibit the catalytic activity of NAMPT, thereby blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN).

-

Depletion of Cellular NAD⁺: The inhibition of this rate-limiting step in the NAD⁺ salvage pathway will lead to a significant reduction in the cellular NAD⁺ pool.

-

Downstream Effects: The depletion of NAD⁺ will have profound consequences on NAD⁺-dependent cellular processes:

-

Reduced Sirtuin and PARP Activity: The decreased availability of their essential substrate will lead to the hypoactivation of sirtuins and PARPs, impairing their roles in gene regulation and DNA repair.

-

Metabolic Crisis: The decline in NAD⁺ will disrupt cellular redox balance and cripple energy metabolism, leading to ATP depletion.

-

Induction of Apoptosis: The culmination of these effects is expected to induce programmed cell death, particularly in cancer cells that are highly reliant on NAMPT activity.

-

The following diagram illustrates the proposed signaling pathway and the central role of this compound as a NAMPT inhibitor.

Caption: Proposed mechanism of this compound as a NAMPT inhibitor.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesis that this compound targets NAMPT, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the compound's mechanism of action.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its target protein within intact cells.[14][15]

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., one known to be sensitive to NAMPT inhibitors) to 70-80% confluency.

-

Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble NAMPT protein at each temperature using Western blotting or a quantitative immunoassay like ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble NAMPT protein as a function of temperature for both vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Enzymatic Activity: In Vitro NAMPT Inhibition Assay

Directly measuring the effect of the compound on NAMPT's enzymatic activity is crucial. Commercially available assay kits provide a robust platform for this.[16][17]

Protocol:

-

Assay Preparation:

-

Reconstitute all assay components as per the manufacturer's instructions (e.g., recombinant human NAMPT, nicotinamide, PRPP, ATP, and detection reagents).

-

-

Compound Dilution:

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Enzymatic Reaction:

-

In a 96-well plate, combine the NAMPT enzyme, substrates, and varying concentrations of the compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

-

Detection:

-

The assay typically involves a coupled enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the amount of NMN or NAD⁺ generated.[18]

-

Measure the signal at appropriate time points using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of NAMPT inhibition for each compound concentration.

-

Plot the inhibition data against the compound concentration and determine the IC₅₀ value.

-

| Parameter | Description |

| Enzyme | Recombinant Human NAMPT |

| Substrates | Nicotinamide, PRPP, ATP |

| Compound | This compound |

| Detection | Fluorometric or Colorimetric |

| Readout | IC₅₀ Value |

Cellular NAD⁺/NADH Level Quantification

To confirm that NAMPT inhibition translates to a reduction in cellular NAD⁺ levels, direct measurement of this coenzyme is necessary.[1][19][20]

Protocol:

-

Cell Culture and Treatment:

-

Treat cancer cells with varying concentrations of this compound for different durations (e.g., 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

Harvest the cells and perform differential extraction for NAD⁺ (acidic extraction) and NADH (basic extraction).

-

-

Quantification:

-

Use a commercially available NAD⁺/NADH assay kit, which typically employs an enzymatic cycling reaction to generate a quantifiable signal.

-

Alternatively, for higher precision, utilize liquid chromatography-mass spectrometry (LC-MS) for absolute quantification.[3]

-

-

Data Analysis:

-

Determine the intracellular concentrations of NAD⁺ and NADH and calculate the NAD⁺/NADH ratio.

-

A dose- and time-dependent decrease in NAD⁺ levels upon compound treatment would support the proposed mechanism.

-

Assessment of Downstream Target Activity

3.4.1. Sirtuin Activity Assay

The activity of sirtuins, being NAD⁺-dependent, should decrease upon NAMPT inhibition.[21][22]

Protocol:

-

Nuclear Extract Preparation:

-

Prepare nuclear extracts from cells treated with this compound or vehicle.

-

-

Activity Assay:

-

Data Analysis:

-

Measure the fluorescent signal and correlate it with sirtuin activity. A reduction in activity in compound-treated cells is expected.

-

3.4.2. PARP Activity Assay

PARP activity can be assessed by measuring the levels of poly(ADP-ribose) (PAR), the product of the PARP-catalyzed reaction.[25][26]

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the compound, with or without a DNA damaging agent to stimulate PARP activity.

-

Lyse the cells to obtain total cell lysates.

-

-

PAR Detection:

-

Data Analysis:

-

A decrease in PAR levels in compound-treated cells, especially after DNA damage induction, would indicate inhibition of PARP activity secondary to NAD⁺ depletion.

-

Metabolic Flux Analysis

To understand the broader metabolic consequences of NAMPT inhibition, ¹³C metabolic flux analysis (MFA) can be employed.[29][30][31][32][33]

Protocol:

-

Stable Isotope Labeling:

-

Culture cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, in the presence or absence of this compound.

-

-

Metabolite Extraction and Analysis:

-

After treatment, extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of key metabolites (e.g., glycolytic and TCA cycle intermediates) using LC-MS or GC-MS.

-

-

Flux Calculation:

-

Use specialized software to calculate the metabolic fluxes through various pathways based on the labeling data.

-

-

Data Interpretation:

-

A decrease in flux through NAD⁺-dependent pathways, such as the TCA cycle, would provide a comprehensive view of the metabolic impact of the compound.

-

Expected Outcomes and Interpretation

The successful execution of these experiments is expected to yield a clear and coherent picture of the mechanism of action of this compound. The anticipated results are summarized in the table below.

| Experiment | Expected Outcome with this compound | Interpretation |

| CETSA | Increased thermal stability of NAMPT | Direct binding of the compound to NAMPT in cells |

| NAMPT Inhibition Assay | Dose-dependent inhibition of NAMPT activity (low IC₅₀) | The compound is a direct inhibitor of NAMPT |

| NAD⁺/NADH Quantification | Dose- and time-dependent decrease in cellular NAD⁺ levels | Inhibition of NAMPT leads to NAD⁺ depletion in cells |

| Sirtuin Activity Assay | Decreased sirtuin activity | Reduced NAD⁺ availability impairs sirtuin function |

| PARP Activity Assay | Decreased PARP activity (reduced PAR levels) | Reduced NAD⁺ availability impairs PARP function |

| Metabolic Flux Analysis | Altered metabolic fluxes in NAD⁺-dependent pathways | NAMPT inhibition has a significant impact on cellular metabolism |

Collectively, these results would provide strong, multi-faceted evidence supporting the hypothesis that this compound exerts its biological effects by inhibiting NAMPT and disrupting NAD⁺ homeostasis.

Conclusion

The framework presented in this technical guide outlines a clear and scientifically rigorous path to elucidating the mechanism of action of this compound. By positing a NAMPT-centric hypothesis grounded in the established pharmacology of nicotinamide derivatives, we provide a focused yet comprehensive research strategy. The detailed experimental protocols herein are designed to be self-validating, offering a systematic approach to confirm target engagement, enzymatic inhibition, and the downstream cellular consequences. The insights gained from these studies will be invaluable for the continued development of this compound as a potential therapeutic agent, particularly in the context of diseases with a high dependency on NAD⁺ metabolism, such as cancer.

References

- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 15. tandfonline.com [tandfonline.com]

- 16. signosisinc.com [signosisinc.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. amsbio.com [amsbio.com]

- 19. goldmanlaboratories.com [goldmanlaboratories.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]

- 23. mdpi.com [mdpi.com]

- 24. Sirtuin 3/SIRT3: Activity Assays [bio-techne.com]

- 25. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PARP assay kits [bioscience.co.uk]

- 27. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]

- 28. rndsystems.com [rndsystems.com]

- 29. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]

- 30. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]

- 31. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]

- 33. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-N-cyclohexylnicotinamide: A Technical Guide to its Potential Research Applications as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-cyclohexylnicotinamide is a synthetic organic compound belonging to the nicotinamide family. While specific research data on this particular molecule is limited in publicly accessible literature, its structural features—a nicotinamide core, a bromine substituent, and a cyclohexyl group—strongly suggest its potential as a modulator of Poly(ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive overview of the theoretical framework, potential mechanisms of action, and prospective research applications of this compound as a PARP inhibitor. Drawing parallels from well-characterized nicotinamide analogs, we will explore its potential role in cancer research, particularly in the context of DNA damage repair pathways and the concept of synthetic lethality. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel nicotinamide derivatives.

Introduction: The Significance of PARP Inhibition in Modern Research

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] The PARP family, consisting of several members, plays a pivotal role in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2] When PARP enzymes are inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs).[3]

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, certain cancer cells, particularly those with mutations in genes like BRCA1 and BRCA2, have a deficient HR pathway.[3] This deficiency renders them highly dependent on the PARP-mediated BER pathway for survival. The inhibition of PARP in these HR-deficient cancer cells leads to a catastrophic accumulation of DSBs, ultimately resulting in cell death through a concept known as synthetic lethality.[3] This targeted approach forms the basis for the clinical success of several approved PARP inhibitors in treating cancers with specific DNA repair defects.[1]

This compound, as a nicotinamide derivative, is structurally poised to interact with the nicotinamide-binding pocket of PARP enzymes, thereby inhibiting their catalytic activity. The exploration of novel nicotinamide analogs is a vibrant area of research aimed at discovering inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Putative Mechanism of Action: Competitive Inhibition of PARP

The catalytic activity of PARP enzymes involves the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins at the site of DNA damage. This process results in the formation of long poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[2] Nicotinamide, the parent compound of this compound, is a natural byproduct of this reaction and can act as a feedback inhibitor of PARP.[3]

It is hypothesized that this compound functions as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of the NAD+ substrate. The nicotinamide head of the inhibitor is expected to occupy the nicotinamide-binding pocket of the PARP catalytic domain, preventing the binding of NAD+ and subsequent poly(ADP-ribosyl)ation. The cyclohexyl and bromo-substituents likely modulate the binding affinity and specificity of the molecule for different PARP isoforms.

Figure 1: Hypothetical mechanism of PARP inhibition by this compound.

Potential Research Applications

Based on its structural similarity to known PARP inhibitors, this compound holds promise for several research applications, primarily in the field of oncology.

Investigation of Synthetic Lethality in BRCA-Deficient Cancers

A primary research application would be to investigate its efficacy in inducing synthetic lethality in cancer cell lines with known defects in the homologous recombination pathway, such as those with BRCA1 or BRCA2 mutations.

Table 1: Potential Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | Predicted Sensitivity to this compound |

|---|---|---|---|

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | High |

| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | High |

| MCF-7 | Breast Cancer | BRCA wild-type | Low |

| HeLa | Cervical Cancer | BRCA wild-type | Low |

Sensitization of Cancer Cells to Chemotherapy and Radiation

PARP inhibitors have been shown to potentiate the effects of DNA-damaging agents, such as temozolomide and cisplatin, as well as radiation therapy. This compound could be evaluated for its ability to act as a chemosensitizer or radiosensitizer in various cancer models.

Experimental Protocols: A Foundational Guide

While specific protocols for this compound have not been published, the following are standard, validated methodologies used for the characterization of novel PARP inhibitors. These can be adapted for the evaluation of this compound.

In Vitro PARP Activity Assay

This assay directly measures the enzymatic activity of PARP and its inhibition by the test compound.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone-coated plate (to provide a substrate for poly(ADP-ribosyl)ation), and biotinylated NAD+.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

-

Signal Measurement: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Figure 2: Workflow for an in vitro PARP activity assay.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 and MCF-7) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a suitable viability reagent, such as MTT or a resazurin-based assay (e.g., CellTiter-Blue).

-

Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Considerations

The chemical structure of this compound offers several points for modification to explore the structure-activity relationship and potentially optimize its properties.

-

Nicotinamide Core: Essential for binding to the PARP catalytic site.

-

5-Bromo Substituent: The bromine atom can influence the electronic properties of the pyridine ring and may form halogen bonds with the protein, potentially enhancing binding affinity. Its position can be varied to probe different regions of the binding pocket.

-

N-Cyclohexyl Group: This bulky, hydrophobic group likely interacts with a hydrophobic pocket in the enzyme. Modifications to the size and nature of this group (e.g., replacing it with other cyclic or acyclic alkyl or aryl groups) could significantly impact potency and selectivity.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the scientific literature, its chemical structure strongly supports its potential as a PARP inhibitor. The conceptual framework and experimental protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into its biological activity. Future research should focus on its synthesis and subsequent evaluation in in vitro and cell-based assays to confirm its mechanism of action and determine its potency and selectivity. Further studies in preclinical cancer models would be warranted if promising initial results are obtained. The exploration of novel nicotinamide derivatives like this compound is a critical endeavor in the ongoing effort to develop more effective and targeted cancer therapies.

References

- 1. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs | MDPI [mdpi.com]

- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Selective ALK2 Inhibitors

Senior Application Scientist Note: This guide addresses the principles and methodologies for evaluating selective inhibitors of Activin Receptor-Like Kinase 2 (ALK2). The specific compound "5-Bromo-N-cyclohexylnicotinamide" is commercially available but lacks published scientific data detailing its activity or selectivity as an ALK2 inhibitor. Therefore, this document will serve as an in-depth technical guide to the core topic, utilizing well-characterized and potent selective ALK2 inhibitors from the scientific literature as exemplars for discussing mechanisms, structure-activity relationships (SAR), and state-of-the-art experimental protocols.

Part 1: The Rationale for Selective ALK2 Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor central to the bone morphogenetic protein (BMP) signaling pathway.[1] Under normal physiological conditions, BMP ligands (such as BMP6 and BMP7) bind to a complex of type I and type II receptors. This binding allows the constitutively active type II receptor to phosphorylate the type I receptor (ALK2) in its glycine-serine rich (GS) domain. Activated ALK2 then propagates the signal by phosphorylating downstream effector proteins, primarily SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[2] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in crucial cellular processes, including osteogenesis, cellular differentiation, and proliferation.[3]

Dysregulation of ALK2 signaling is the genetic driver of severe and rare diseases. Gain-of-function mutations in the ACVR1 gene are responsible for Fibrodysplasia Ossificans Progressiva (FOP), a devastating disorder where soft tissues like muscle and tendons progressively turn into bone, leading to permanent loss of mobility.[4][5] The most common FOP-causing mutation, R206H, alters the kinase's GS domain, rendering it responsive to the non-canonical ligand Activin A, which is often present during inflammation, thereby triggering episodes of catastrophic bone formation.[6] Somatic ACVR1 mutations have also been identified in approximately 24% of Diffuse Intrinsic Pontine Gliomas (DIPG), a fatal pediatric brain cancer, making ALK2 a compelling therapeutic target.[4]

The development of small-molecule ALK2 inhibitors is a promising therapeutic strategy. However, the high degree of homology within the ATP-binding pocket of the seven ALK family members presents a significant challenge.[5] Particularly, cross-inhibition of ALK5 (a TGF-β receptor) is associated with cardiac toxicity, making selectivity a paramount requirement for any clinical candidate. A successful ALK2 inhibitor must potently block the activity of the target kinase (both wild-type and mutant forms) while sparing other closely related kinases.

Canonical ALK2 Signaling and Point of Inhibition

The diagram below illustrates the canonical BMP/ALK2 signaling pathway and the mechanism by which ATP-competitive inhibitors block signal transduction.

Part 2: Key Chemical Scaffolds and Selectivity of ALK2 Inhibitors

While the nicotinamide scaffold is explored for various kinase targets, the most well-documented selective ALK2 inhibitors are derived from other chemical classes, primarily pyrazolo[1,5-a]pyrimidines and 2-aminopyridines.[5][7]

The journey began with Dorsomorphin , identified in a zebrafish screen, which inhibits BMP signaling but suffers from poor metabolic stability and off-target effects.[5] Structure-based optimization led to derivatives with improved properties:

-

LDN-193189 : A potent pan-BMP receptor inhibitor with improved stability over Dorsomorphin.[2]

-

LDN-212854 : A key advancement in selectivity. By simply moving a quinoline moiety from the 4-position (in a related compound) to the 5-position, selectivity for ALK2 over ALK3 was significantly increased, and selectivity over ALK5 jumped to over 9000-fold.[8] This highlights the exquisite sensitivity of the kinase pocket to subtle structural changes.

-

BLU-782 (Ipnacopan) : A highly selective ALK2 inhibitor that has advanced to clinical trials for FOP.[9]

The structural basis for the selectivity of LDN-212854 lies in its ability to engage with a unique network of water-mediated hydrogen bonds within the ALK2 ATP-binding pocket, involving key residues like Lys235 and Glu248, an interaction less favorable in other ALK isoforms.[8]

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the inhibitory concentration (IC₅₀) and selectivity profile of representative ALK2 inhibitors from the literature. This data is critical for comparing compounds and guiding lead optimization.

| Compound | ALK2 IC₅₀ (nM) | ALK1 IC₅₀ (nM) | ALK3 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Selectivity (ALK2 vs. ALK3) | Selectivity (ALK2 vs. ALK5) | Reference |

| Dorsomorphin | 129 | 219 | 107 | 1190 | ~0.8-fold | ~9-fold | [10] |

| LDN-193189 | 0.7 | 2.6 | 14.6 | 123 | ~21-fold | ~175-fold | [8][10] |

| LDN-212854 | 1.2 | 10.2 | 79.6 | >11,000 | ~66-fold | >9000-fold | [8][10] |

Table 1: Comparative in vitro kinase inhibition data for key ALK2 inhibitors. Data synthesized from multiple sources; absolute IC₅₀ values can vary based on assay conditions.

Part 3: Experimental Protocols for Inhibitor Characterization

A rigorous, multi-step validation process is essential to characterize a novel ALK2 inhibitor. The protocols described here form a self-validating system, moving from direct target engagement to cellular function and finally to in vivo efficacy.

Protocol 1: In Vitro Kinase Assay

Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of ALK2. It quantifies the compound's potency (IC₅₀) in a purified, cell-free system, ensuring that observed cellular effects are due to direct kinase inhibition. The ADP-Glo™ assay is a common choice as it measures the production of ADP, a direct product of kinase activity.

Methodology (ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare recombinant human ALK2 kinase domain (e.g., amino acids 147-509) to a final concentration of ~2-5 ng/µL.

-

Prepare a suitable substrate (e.g., Casein, Myelin Basic Protein) at ~0.2 µg/µL.

-

Prepare ATP at a concentration near its Km for ALK2 (typically 10-20 µM) to ensure competitive inhibition can be accurately measured.

-

Serially dilute the test inhibitor (e.g., 11-point, 3-fold dilution starting from 10 µM) in DMSO, then dilute into the reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor.

-

Add 20 µL of a master mix containing reaction buffer, substrate, and ALK2 enzyme.

-

Incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 25 µL of ATP solution.

-

Incubate for 40-60 minutes at 30°C.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Phospho-SMAD1/5/8 Western Blot Assay

Causality: This assay confirms that the inhibitor can cross the cell membrane and engage its target in a native cellular environment. It measures the direct downstream consequence of ALK2 inhibition—the reduction of SMAD1/5/8 phosphorylation. This provides a crucial link between enzymatic inhibition and a functional cellular outcome.

Methodology:

-

Cell Culture and Plating:

-

Use a responsive cell line, such as C2C12 myoblasts or patient-derived fibroblasts from individuals with FOP.[2]

-

Seed cells in a 12-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.

-

Starve cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to treatment to reduce basal signaling.

-

-

Inhibitor and Ligand Treatment:

-

Pre-treat cells with various concentrations of the ALK2 inhibitor (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate ligand for 30-60 minutes.

-

For wild-type ALK2: Use BMP6 or BMP7 (e.g., 20 ng/mL).

-

For FOP mutant ALK2 (R206H): Use Activin A (e.g., 20 ng/mL) to assess inhibition of the neofunctional signaling.[2]

-

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against phospho-SMAD1/5 (e.g., Cell Signaling Technology #13820).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.

-

Protocol 3: Cell-Based BMP-Responsive Luciferase Reporter Assay

Causality: This assay quantifies the inhibitor's effect on the transcriptional output of the entire ALK2-SMAD pathway. It provides a highly sensitive and quantitative measure of pathway inhibition, integrating the effects of target engagement and downstream nuclear events.

Methodology:

-

Cell Line:

-

Use a cell line stably transfected with a BMP-responsive element (BRE) driving the expression of firefly luciferase (e.g., C2C12-BRE-Luc cells). A co-transfected constitutively expressed Renilla luciferase can be used for normalization.

-

-

Assay Protocol:

-

Seed the C2C12-BRE-Luc cells in a 96-well white, clear-bottom plate.

-

Allow cells to attach overnight.

-

Pre-treat with serially diluted ALK2 inhibitor for 1-2 hours.

-

Stimulate with a sub-maximal concentration of BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 16-24 hours.

-

-

Signal Detection:

-

Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

-

Read both firefly and Renilla luminescence sequentially on a plate reader.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency.

-

Calculate percent inhibition relative to ligand-stimulated, vehicle-treated controls.

-

Determine the cellular IC₅₀ by plotting normalized activity against inhibitor concentration.

-

Protocol 4: In Vivo Efficacy in a FOP Mouse Model

Causality: This is the ultimate preclinical test of an inhibitor's therapeutic potential. It assesses whether the compound's in vitro and cellular activity translates into a meaningful physiological effect (i.e., preventing heterotopic ossification) in a living organism, providing initial insights into its pharmacokinetics and tolerability.

Methodology (ACVR1R206H Knock-in Mouse Model):

-

Animal Model:

-

Use a genetically engineered mouse model that recapitulates FOP, such as the Acvr1R206H knock-in mouse. These mice develop heterotopic ossification (HO) following muscle injury.[9]

-

-

Study Design:

-

Acclimate animals and randomize them into vehicle and treatment groups (n=8-10 per group).

-

Administer the ALK2 inhibitor prophylactically via a clinically relevant route (e.g., oral gavage) starting one day before injury. Dosing should be based on prior pharmacokinetic studies. A well-characterized inhibitor like BLU-782 can be used as a positive control.[9]

-

Induce HO by administering a pinch injury to the gastrocnemius muscle or an injection of cardiotoxin.

-

-

Efficacy Endpoints:

-

Monitor animal well-being and body weight throughout the study.

-

At defined time points (e.g., 2, 4, 7 days post-injury), assess soft tissue swelling and edema via magnetic resonance imaging (MRI).[9]

-

At the end of the study (e.g., 14-21 days), harvest the injured limbs.

-

Quantify the volume of heterotopic bone formation using micro-computed tomography (µCT).[9]

-

Perform histological analysis (e.g., H&E, Alcian Blue/Sirius Red staining) on decalcified tissue sections to examine the cellular composition of the HO lesions.

-

Part 4: Conclusion and Future Directions

The development of potent and highly selective ALK2 inhibitors represents a paradigm shift in the potential treatment of devastating diseases like FOP and DIPG. While the specific compound this compound is not characterized in the literature for this purpose, the principles and robust methodologies outlined in this guide provide a clear path for the discovery and validation of new chemical entities. The successful characterization of any new inhibitor hinges on a systematic approach, beginning with direct biochemical assays, progressing to mechanism-confirming cellular assays, and culminating in proof-of-concept efficacy in relevant animal models. Future work in this field will focus on discovering novel chemical scaffolds, further refining selectivity to minimize any potential for long-term off-target toxicity, and optimizing pharmacokinetic properties to ensure sustained target coverage in patients.

References

- 1. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 4. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blueprintmedicines.com [blueprintmedicines.com]

- 10. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 5-Bromo-N-cyclohexylnicotinamide in Wnt/β-catenin Signaling

A Note to the Researcher: Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to identify any specific information regarding "5-Bromo-N-cyclohexylnicotinamide" and its role in the Wnt/β-catenin signaling pathway. The search results did not yield any publications, experimental data, or mechanistic studies associated with this particular chemical entity.

It is possible that "this compound" is a novel or proprietary compound not yet described in the public domain, or there may be a typographical error in the compound name.

Therefore, while we cannot provide a specific guide on the requested molecule, we have leveraged our expertise to create a comprehensive framework. This guide will serve as a valuable resource for when information on "this compound" or a similarly acting compound becomes available. It outlines the principles, methodologies, and conceptual understanding required to investigate the role of any small molecule modulator of the Wnt/β-catenin pathway.

Framework for Investigating a Novel Modulator of Wnt/β-catenin Signaling

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for characterizing the interaction of a novel small molecule, such as the putative this compound, with the Wnt/β-catenin signaling cascade.

Section 1: The Wnt/β-catenin Signaling Pathway: A Primer

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development and adult tissue homeostasis.[1][2][3] Its dysregulation is a hallmark of numerous diseases, including cancer.[1][2]

1.1. The "Off-State": β-catenin Destruction

In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low levels by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[4] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4]

1.2. The "On-State": β-catenin Stabilization and Nuclear Translocation

The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inactivation of the destruction complex.[4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[5]

1.3. Transcriptional Activation

In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[6]

Caption: Canonical Wnt/β-catenin signaling pathway in the "Off" and "On" states.

Section 2: Characterizing a Novel Wnt/β-catenin Modulator

To elucidate the role of a compound like this compound, a multi-pronged experimental approach is necessary.

2.1. Initial Screening: TCF/LEF Reporter Assays

A primary method to assess the activity of the Wnt/β-catenin pathway is the TCF/LEF luciferase reporter assay.[7][8][9][10][11] This assay utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.[7][9] An increase or decrease in luciferase activity upon treatment with the compound indicates its modulatory effect on the pathway.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, SW480) in a 96-well plate.

-

Transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound). Include appropriate positive (e.g., Wnt3a conditioned media, GSK3β inhibitor like CHIR99021) and negative (vehicle control, e.g., DMSO) controls.[10]

-

-

Lysis and Luminescence Measurement:

-

After the desired incubation period (e.g., 24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50.

-

2.2. Mechanistic Validation: Assessing β-catenin Levels

A key indicator of Wnt/β-catenin pathway activation is the stabilization and accumulation of β-catenin protein.[12][13] Western blotting is a standard technique to quantify changes in total and active (non-phosphorylated) β-catenin levels.[10][12][13]

Experimental Protocol: Western Blot for β-catenin

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and treat with the test compound as described above.

-

-

Protein Extraction and Quantification:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).[13]

-

Data Presentation: Hypothetical Western Blot Data

| Treatment | Concentration (µM) | Relative β-catenin Level (Normalized to Loading Control) |

| Vehicle (DMSO) | 0 | 1.00 |

| Compound X | 1 | 1.52 |

| Compound X | 5 | 2.78 |

| Compound X | 10 | 4.15 |

2.3. Identifying the Molecular Target

If the compound modulates Wnt/β-catenin signaling, it is crucial to identify its direct molecular target. Many small molecule inhibitors of this pathway target Tankyrase (TNKS) enzymes.[15][16][17][18][19] Tankyrases are poly(ADP-ribose) polymerases that promote the degradation of Axin, a key component of the β-catenin destruction complex.[17][18] Inhibition of Tankyrase leads to Axin stabilization and subsequent β-catenin degradation.[18]

Experimental Workflow: Target Identification

Caption: Experimental workflow for identifying the molecular target of a novel Wnt/β-catenin modulator.

Section 3: Conclusion and Future Directions

The comprehensive characterization of a novel Wnt/β-catenin signaling modulator, such as the proposed this compound, requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a robust starting point for elucidating the compound's mechanism of action and its therapeutic potential. Future studies should focus on in vivo efficacy in relevant disease models and a thorough assessment of its pharmacokinetic and pharmacodynamic properties.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

Navigating the Frontier of FOP Research: The Curious Case of 5-Bromo-N-cyclohexylnicotinamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Current Scientific Landscape

Fibrodysplasia Ossificans Progressiva (FOP) represents a formidable challenge in rare disease research. This devastating genetic disorder, characterized by the progressive and catastrophic formation of a second skeleton, is driven by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor.[1][2][3] The scientific community has made significant strides in understanding the pathophysiology of FOP, with the primary therapeutic strategy converging on the inhibition of the aberrantly active ALK2 kinase.[4][5] This has led to the investigation of numerous small molecule inhibitors aimed at normalizing the downstream BMP signaling pathway.[4][6]

This technical guide was intended to provide a comprehensive overview of 5-Bromo-N-cyclohexylnicotinamide as a potential therapeutic agent in FOP research. However, a thorough review of the current scientific and patent literature reveals a notable absence of publicly available data directly linking this specific compound to the inhibition of ALK2 or its evaluation in the context of Fibrodysplasia Ossificans Progressiva.

While the nicotinamide scaffold is a common motif in kinase inhibitor design, and numerous derivatives have been explored for various therapeutic targets, the specific bromine and cyclohexyl substitutions of "this compound" do not correspond to any widely disclosed ALK2 inhibitor for FOP at the time of this writing.

Therefore, this guide will pivot to address the core scientific principles and methodologies that would be essential for the initial characterization and preclinical validation of a novel nicotinamide derivative, such as this compound, as a potential ALK2 inhibitor for FOP. We will proceed by outlining the logical, evidence-based pathway a research program would follow to establish the scientific merit of such a compound. This framework will serve as a robust guide for researchers embarking on the discovery and development of new chemical entities for this challenging disease.

Part 1: Foundational Principles – The Rationale for ALK2 Inhibition in FOP

Fibrodysplasia Ossificans Progressiva is an autosomal dominant disorder characterized by congenital malformations of the great toes and progressive heterotopic ossification (HO) in soft and connective tissues.[3][7][8] The root cause of FOP is a recurrent missense mutation in the ACVR1 gene, leading to the substitution of arginine at position 206 with histidine (R206H) in the ALK2 protein.[1] This mutation renders the ALK2 receptor hyperactive, leading to aberrant downstream signaling through the SMAD 1/5/8 pathway, which in turn drives the osteogenic differentiation of progenitor cells.[9]

The primary goal of therapeutic intervention in FOP is to inhibit the kinase activity of the mutated ALK2 receptor, thereby preventing the pathological bone formation.[4][5] Any potential therapeutic agent, including a novel compound like this compound, must be rigorously evaluated for its ability to selectively and potently inhibit ALK2.

Part 2: Preclinical Characterization of a Novel ALK2 Inhibitor Candidate

The journey of a novel compound from a chemical library to a potential clinical candidate is a multi-step process grounded in rigorous scientific validation. Below, we outline the essential experimental workflows.

In Vitro Characterization: Establishing Potency, Selectivity, and Mechanism of Action

The initial phase of evaluation focuses on the biochemical and cellular activity of the compound.

2.1.1. Kinase Inhibition Assays:

The first critical step is to determine the compound's ability to inhibit the ALK2 kinase. This is typically achieved through in vitro kinase assays using recombinant human ALK2 protein.

-

Experimental Protocol: ALK2 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound against wild-type and mutant (R206H) ALK2.

-

Materials: Recombinant human ALK2 (wild-type and R206H) kinase domain, Europium-labeled anti-tag antibody, Alexa Fluor™-labeled kinase tracer, ATP, and the test compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, combine the ALK2 enzyme, the fluorescently labeled tracer, and the test compound at various concentrations.

-

Initiate the binding reaction by adding ATP.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

-

-

2.1.2. Cellular Assays: Assessing Target Engagement and Downstream Signaling

Demonstrating that the compound can inhibit ALK2 within a cellular context is the next crucial step.

-

Experimental Protocol: SMAD 1/5 Phosphorylation Assay in FOP Patient-Derived Cells

-

Objective: To assess the ability of this compound to inhibit ligand-induced SMAD 1/5 phosphorylation in cells expressing the mutant ALK2 receptor.

-